1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
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Description
The compound “1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a quinoxaline ring, which is a type of heterocyclic compound, and a bromophenyl group .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrazole and quinoxaline derivatives can be synthesized through various methods. For instance, quinoxaline derivatives can be synthesized by condensing o-phenylenediamine with 1,2-dicarbonyl compounds . Pyrazole derivatives can be synthesized via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the bromophenyl group would likely make the compound quite bulky and could potentially influence its reactivity .Mechanism of Action
Pharmacokinetics
A molecular docking study was performed on similar pyrazoline derivatives, and their good binding interactions were observed . ADMET prediction of these compounds showed that they possess good pharmacokinetics and drug-likeness behavior .
Result of Action
Similar pyrazoline derivatives have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
The synthesis of similar pyrazoline derivatives has been reported to be transition metal and external oxidant free, suggesting that these compounds might be stable under various environmental conditions .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBJCRWBQIIZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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